molecular formula C18H16F3N3 B13794894 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole

2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole

Cat. No.: B13794894
M. Wt: 331.3 g/mol
InChI Key: PTQNWXYYDAZSND-UHFFFAOYSA-N
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Description

2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyrazinoindole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate to form 3-(trifluoromethyl)pyridine.

    Alkylation: The 3-(trifluoromethyl)pyridine is then subjected to alkylation using a suitable alkylating agent, such as benzyl bromide, in the presence of a strong base like sodium hydride to yield the desired intermediate.

    Cyclization: The intermediate undergoes cyclization with 1,2-diaminobenzene under acidic conditions to form the tetrahydropyrazinoindole core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-([6-Methylpyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
  • 2-([6-Chloropyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole
  • 2-([6-Fluoropyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole

Uniqueness

The presence of the trifluoromethyl group in 2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable candidate for drug development and other applications where these properties are advantageous.

Properties

Molecular Formula

C18H16F3N3

Molecular Weight

331.3 g/mol

IUPAC Name

2-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-3,4-dihydro-1H-pyrazino[1,2-a]indole

InChI

InChI=1S/C18H16F3N3/c19-18(20,21)17-6-5-13(10-22-17)11-23-7-8-24-15(12-23)9-14-3-1-2-4-16(14)24/h1-6,9-10H,7-8,11-12H2

InChI Key

PTQNWXYYDAZSND-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC3=CC=CC=C32)CN1CC4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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